molecular formula C15H17F3N4O2S B2872139 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1797224-65-7

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2872139
CAS No.: 1797224-65-7
M. Wt: 374.38
InChI Key: ZWCLFQZOJWXNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a dimethylamino group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. One common method involves the reaction of 2-(dimethylamino)-6-methylpyrimidine with a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions. The resulting intermediate is then reacted with a benzenesulfonamide derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-(dimethylamino)pyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

The unique combination of the trifluoromethyl group, dimethylamino group, and benzenesulfonamide moiety in this compound imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2S/c1-10-7-12(21-14(20-10)22(2)3)9-19-25(23,24)13-6-4-5-11(8-13)15(16,17)18/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCLFQZOJWXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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